- Facile new method for preparation of optically active protected proline, Chemistry Letters, 1996, (8), 621-622

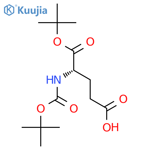

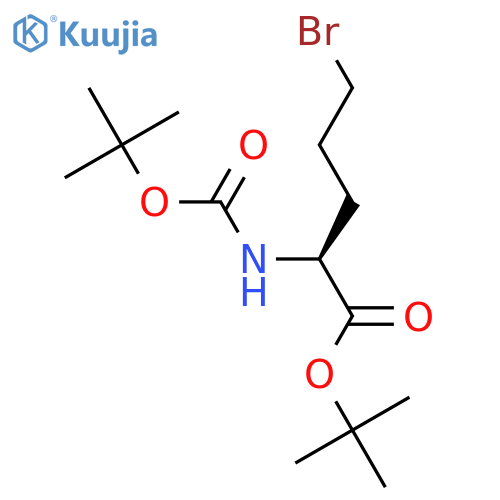

Cas no 91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate)

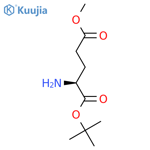

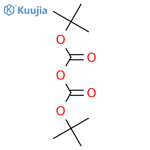

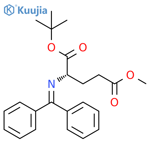

91229-86-6 structure

Nombre del producto:tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate

Número CAS:91229-86-6

MF:C14H26BrNO4

Megavatios:352.264544010162

MDL:MFCD22576481

CID:1029065

PubChem ID:11142700

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Propiedades químicas y físicas

Nombre e identificación

-

- (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

- 5-Bromo-N-[(tert-butoxy)carbonyl]-L-norvaline tert-butyl ester

- tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

- AX8258423

- tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate

- N-(tert-Butoxycarbonyl)-5-bromo-L-norvaline tert-butyl ester

- (S)-tert-butyl 5-bromo-2-(tert-butoxycarbonylamino)pentanoate

- 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-norvaline 1,1-dimethylethyl ester (ACI)

- tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate

- TERT-BUTYL (2S)-5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENTANOATE

- L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester

- DTXSID10456771

- DB-317541

- AKOS022171634

- F11556

- DS-5608

- 91229-86-6

- tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

- (S)-tert-Butyl5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

- C14H26BrNO4

- CS-0154599

- tert-butyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}pentanoate

- MFCD22576481

- SCHEMBL13422138

-

- MDL: MFCD22576481

- Renchi: 1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1

- Clave inchi: UOJPSBYBSNFVHA-JTQLQIEISA-N

- Sonrisas: [C@@H](CCCBr)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Atributos calculados

- Calidad precisa: 351.10452g/mol

- Masa isotópica única: 351.10452g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 20

- Cuenta de enlace giratorio: 9

- Complejidad: 331

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.3

- Superficie del Polo topológico: 64.599

Propiedades experimentales

- Denso: 1.218

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-1g |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 1g |

¥471.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225239-1g |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 1g |

¥490.00 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-50mg |

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |

91229-86-6 | 95+% | 50mg |

299.0CNY | 2021-07-14 | |

| abcr | AB460721-5 g |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, 95% (Boc-L-Nva(5-Br)-OtBu); . |

91229-86-6 | 95% | 5g |

€1,044.40 | 2023-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-100mg |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 100mg |

¥115.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225239-5g |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 5g |

¥1821.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1106794-5g |

tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 5g |

$900 | 2024-07-23 | |

| Chemenu | CM194728-5g |

tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 5g |

$684 | 2023-02-18 | |

| Chemenu | CM194728-250mg |

tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 250mg |

$128 | 2023-02-18 | |

| 1PlusChem | 1P00IGZY-250mg |

L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester |

91229-86-6 | 95% | 250mg |

$58.00 | 2024-04-20 |

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran

1.2 Reagents: Sodium borohydride

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane

1.2 Reagents: Sodium borohydride

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Utility of tetrathiomolybdate and tetraselenotungstate: efficient synthesis of cystine, selenocystine, and their higher homologs, Tetrahedron Letters, 2003, 44(28), 5251-5253

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C

1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C

1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C

Referencia

- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049

Métodos de producción 4

Condiciones de reacción

Referencia

- Synthesis of Nα,Nδ-protected Nδ-hydroxy-L-ornithine from L-glutamic acid, Journal of Organic Chemistry, 1984, 49(19), 3527-34

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)- Solvents: Toluene , Water ; 14 h, rt

2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt

3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt

3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

Referencia

- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane

Referencia

- Facile new method for preparation of optically active protected proline, Chemistry Letters, 1996, (8), 621-622

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

Referencia

- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

Referencia

- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → -5 °C

1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C

2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C

1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C

2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C

Referencia

- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt

2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

Referencia

- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Raw materials

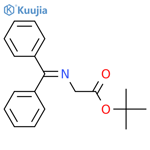

- N-(Diphenylmethylene)glycine tert-butyl ester

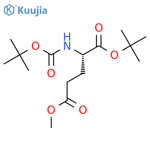

- (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate

- N-Boc 1-O-t-Butyl 5-O-Methoxy L-Glutamic Acid

- Boc-Glu-OtBu

- Di-tert-butyl dicarbonate

- L-Glutamic acid, N-(diphenylmethylene)-, 1-(1,1-dimethylethyl) 5-methylester

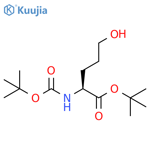

- (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Preparation Products

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Literatura relevante

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

3. Book reviews

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate) Productos relacionados

- 78397-39-4((S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate)

- 13726-84-6(Boc-Glu(OtBu)-OH)

- 24277-39-2(Boc-Glu-OtBu)

- 55757-60-3(Boc-L-Lysine Methyl Ester)

- 97347-28-9(Na,Nε-Bis-boc-L-lysine tert-Butyl Ester)

- 73821-97-3(Boc-L-Glu(OcHx)-OH)

- 55227-00-4(Boc-D-Glu-OMe)

- 73872-71-6((R)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate

Pureza:99%

Cantidad:5g

Precio ($):374.0